N-[4-(ethylcarbamoyl)phenyl]furan-2-carboxamide
Overview
Description
N-[4-(ethylcarbamoyl)phenyl]furan-2-carboxamide is a chemical compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a phenyl ring substituted with an ethylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ethylcarbamoyl)phenyl]furan-2-carboxamide can be achieved through various methods. One common approach involves the reaction of 4-aminobenzoic acid with ethyl isocyanate to form the intermediate N-(4-aminophenyl)ethylcarbamate. This intermediate is then reacted with furan-2-carbonyl chloride in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-(ethylcarbamoyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Nitro and halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[4-(ethylcarbamoyl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-(ethylcarbamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in inflammatory and pain pathways, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: Similar structure but with a bromine atom on the phenyl ring.
N-(4-methoxyphenyl)furan-2-carboxamide: Similar structure but with a methoxy group on the phenyl ring.
Uniqueness
N-[4-(ethylcarbamoyl)phenyl]furan-2-carboxamide is unique due to the presence of the ethylcarbamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(ethylcarbamoyl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-15-13(17)10-5-7-11(8-6-10)16-14(18)12-4-3-9-19-12/h3-9H,2H2,1H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYINTQCHCPZBBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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